

Physical characteristics of 5-Bromo-4-fluoroisatoic anhydride powder

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Compound of Interest

Compound Name: 5-Bromo-4-fluoroisatoic anhydride

Cat. No.: B1382142

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An In-depth Technical Guide on the Physical Characteristics of **5-Bromo-4-fluoroisatoic anhydride** Powder

This technical guide provides a comprehensive overview of the known physical and chemical properties of **5-Bromo-4-fluoroisatoic anhydride** powder. Designed for researchers, scientists, and professionals in drug development, this document compiles available data into a structured format, outlines common experimental methodologies for characterization, and presents a logical workflow for the analysis of such chemical compounds.

Chemical Identity and Properties

5-Bromo-4-fluoroisatoic anhydride is a halogenated aromatic compound. Its key identifying information and physical characteristics are summarized below.

Physical and Chemical Data

The following table summarizes the key quantitative data available for **5-Bromo-4-fluoroisatoic anhydride**.

Property	Data	Reference
CAS Number	1440535-66-9	[1][2]
Molecular Formula	C ₈ H ₃ BrFNO ₃	[1]
Molecular Weight	260.02 g/mol	[1]
Appearance	Faint orange to faint red powder	[1]
Purity	Typically available at ≥95%	[1][2]
Synonyms	6-Bromo-7-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione, 6-Bromo-7-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione	[1][2]

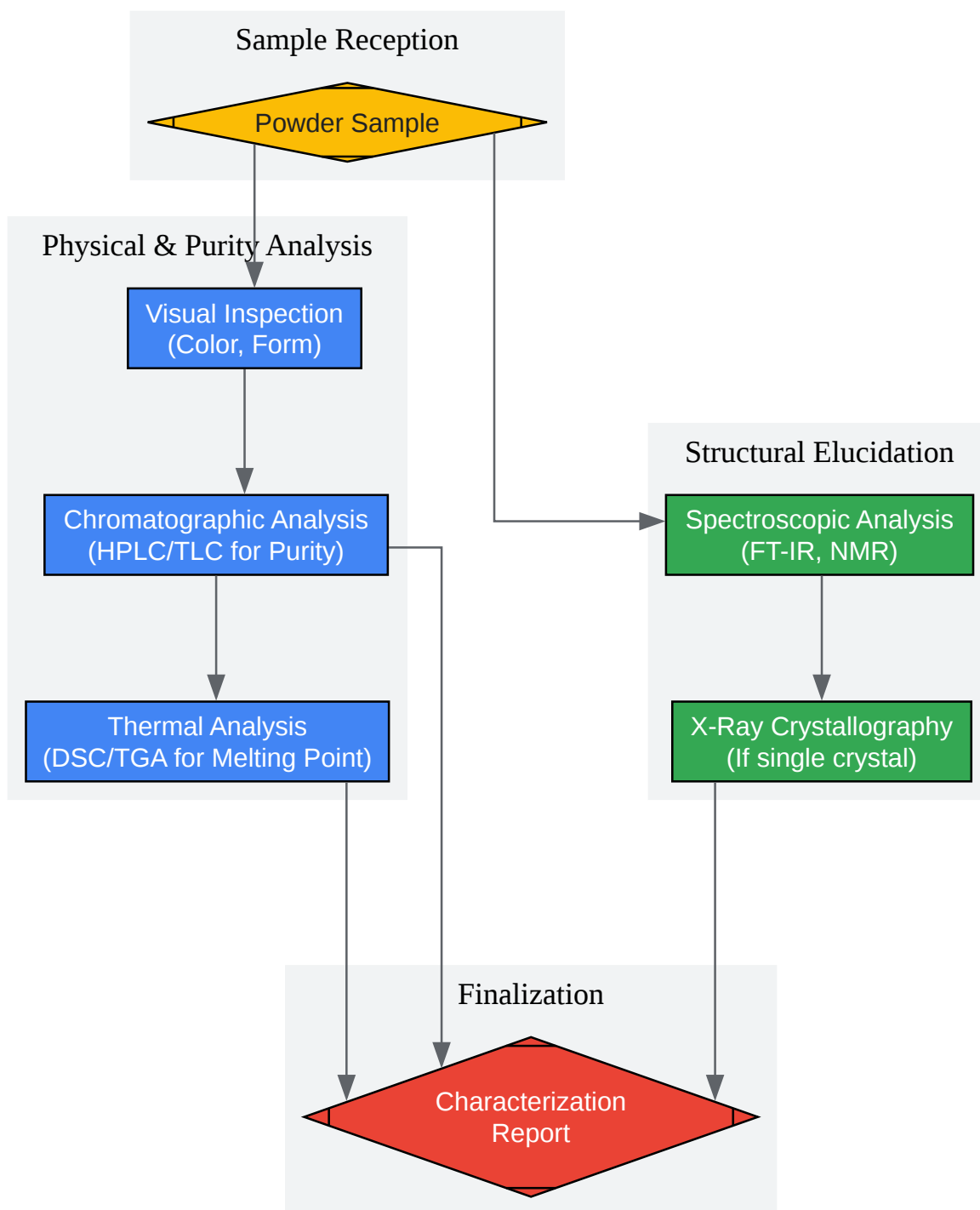
Note: Specific data on properties such as melting point and solubility for **5-Bromo-4-fluoroisatoic anhydride** are not readily available in the provided search results. For reference, the related compound 5-Bromoisatoic anhydride has a reported melting point of 280-285 °C (with decomposition) and is soluble in Dimethylformamide.[4][5] The related 5-Fluoroisatoic anhydride is noted to be soluble in organic solvents.[6]

Experimental Protocols and Methodologies

While specific experimental protocols for the physical characterization of **5-Bromo-4-fluoroisatoic anhydride** are not detailed in the search results, standard analytical techniques are employed for compounds of this nature. The structural identification and characterization of similar complex organic molecules often involve a suite of spectroscopic and analytical methods.

General Characterization Workflow

The logical workflow for characterizing a new or synthesized chemical powder like **5-Bromo-4-fluoroisatoic anhydride** typically follows a multi-step process to confirm its identity, purity, and structure.



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Caption: Logical workflow for the characterization of a chemical powder.

Key Experimental Techniques

For a comprehensive analysis, the following methodologies are typically recommended:

- **Fourier-Transform Infrared (FT-IR) Spectroscopy:** To identify characteristic functional groups present in the molecule, such as the carbonyl (C=O) groups of the anhydride and the carbon-halogen (C-Br, C-F) bonds.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H NMR and ^{13}C NMR are crucial for elucidating the detailed molecular structure. The number of signals, their splitting patterns (multiplicity), and chemical shifts provide definitive information about the arrangement of atoms. For this compound, ^{19}F NMR would also be a valuable technique.
- **High-Performance Liquid Chromatography (HPLC):** This is the standard method for determining the purity of the sample. By using a suitable column and mobile phase, impurities can be separated and quantified, providing a precise purity value (e.g., >95%).
- **Mass Spectrometry (MS):** To confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition ($\text{C}_8\text{H}_3\text{BrFNO}_3$).
- **Differential Scanning Calorimetry (DSC):** This thermal analysis technique is the standard method for determining the melting point and observing any phase transitions or decomposition events upon heating.
- **Single-Crystal X-ray Diffraction:** If a suitable single crystal can be grown, this technique provides unambiguous confirmation of the molecular structure in three dimensions, including bond lengths and angles. The characterization of related bromo-indazole derivatives has been successfully achieved using this method.^[7]

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